molecular formula C6H7F6NO2 B1241758 5,5,5,5',5',5'-hexafluoro-L-leucine

5,5,5,5',5',5'-hexafluoro-L-leucine

货号: B1241758
分子量: 239.12 g/mol
InChI 键: MNZLMQYCEWHPPS-REOHCLBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Discovery

The development of this compound represents a significant milestone in the evolution of fluorinated amino acid chemistry that began in the early 2000s. The first reports of systematic synthesis approaches for this compound emerged in 2001, when researchers successfully developed an efficient enantioselective synthesis method. This breakthrough publication described a novel synthetic route starting from protected oxazolidine aldehyde that achieved greater than 99% enantiomeric excess, establishing the foundation for reliable production of this fluorinated amino acid.

The historical trajectory of this compound's development was further advanced in 2002 with the introduction of alternative synthetic methodologies. Researchers reported a short and efficient synthesis route from N-Cbz-L-serine that achieved 50% overall yield with 99% enantiomeric excess in multigram quantities. This advancement marked a crucial turning point in making the compound more accessible for broader research applications. The synthesis featured key steps including addition of a serine-derived organozincate to hexafluoroacetone to construct the hexafluoroleucine side chain, followed by radical-mediated deoxygenation of the resulting tertiary alcohol.

Subsequently, in 2007, chemoenzymatic synthesis approaches were developed that provided gram-scale production capabilities. This method represented a significant advancement in synthetic efficiency and scalability, utilizing reductive amination through in situ formation of an imine between the alpha-keto acid and ammonium in the buffer, followed by enantioselective reduction. The evolution of synthetic methodologies continued into the 2020s, with researchers developing protecting-group-free and semi-continuous flow processes that enabled large-scale production while eliminating the need for intermediate purification steps.

The compound's development timeline reflects the broader advancement in fluorinated amino acid chemistry, where researchers have increasingly recognized the potential of highly fluorinated building blocks for protein engineering and medicinal chemistry applications. This historical progression demonstrates how methodological improvements have transformed this compound from a laboratory curiosity into a widely accessible research tool.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of fluorinated alpha-amino acids, specifically categorized as a branched-chain fluorinated amino acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid. This nomenclature precisely describes the stereochemical configuration and the specific positioning of the fluorine substituents within the molecular framework.

The compound is registered under Chemical Abstracts Service number 149560-64-5 and carries the molecular formula C₆H₇F₆NO₂ with a molecular weight of 239.12 grams per mole. Alternative nomenclature includes the designation "hexafluoroleucine" and "Leucine, 5,5,5,5',5',5'-hexafluoro-" as recorded in chemical databases. The PubChem compound identifier CID 7019591 provides standardized database access for this compound.

The structural designation indicates the presence of six fluorine atoms strategically positioned on the terminal portion of the leucine side chain. The fluorine atoms are arranged as two trifluoromethyl groups, creating a highly electronegative and hydrophobic terminal region. This unique fluorination pattern distinguishes the compound from other fluorinated amino acid derivatives and contributes to its distinctive physicochemical properties.

The compound's classification within broader chemical taxonomy places it among non-proteinogenic amino acids, specifically within the subfamily of perfluoroalkyl-containing amino acids. This classification reflects its synthetic origin and its significant structural deviation from naturally occurring amino acids. The extensive fluorination pattern positions this compound as one of the most heavily fluorinated amino acid derivatives available for research applications.

Significance in Fluorinated Amino Acid Research

The significance of this compound in fluorinated amino acid research extends far beyond its role as a simple amino acid analog. This compound has emerged as a paradigmatic example of how extensive fluorination can be strategically employed to modulate protein structure and stability without disrupting fundamental protein architecture. Research has demonstrated that incorporation of fluorinated analogues of leucine can significantly increase the stability of coiled-coil peptides toward unfolding, with this particular compound showing exceptional effectiveness in this regard.

The compound's research significance is particularly evident in studies of protein folding dynamics and structural stability. Investigation of systematically repacked hydrophobic cores using this compound has revealed that the free energy of unfolding increases substantially with each incorporated fluorinated residue. These studies have shown that proteins containing this fluorinated amino acid exhibit approximately 25% greater stability than their non-fluorinated counterparts, providing crucial insights into the relationship between fluorination and protein thermodynamics.

Furthermore, the compound has proven invaluable in advancing understanding of hydrophobic interactions in biological systems. Comparative structural studies have demonstrated that incorporation of this compound causes no changes in core packing with respect to non-fluorinated parent proteins, while simultaneously increasing buried hydrophobic surface area. This unique characteristic makes the compound an exceptional tool for investigating how enhanced hydrophobicity affects protein stability without introducing structural perturbations.

The research applications of this compound extend into the realm of peptide engineering and drug design. Studies have shown that fluorinated amino acids can enhance the stability and bioavailability of peptides, making them potentially valuable for therapeutic applications. The development of flow synthesis methodologies specifically for this compound reflects the growing recognition of its importance in medicinal chemistry and protein engineering applications.

Recent advances in fluorinated amino acid research have positioned this compound as a model compound for understanding how multiple fluorine substitutions affect biological activity. The compound has been instrumental in developing new synthetic methodologies and has served as a benchmark for evaluating the effectiveness of other fluorinated amino acid derivatives.

Structural Comparison with Native L-Leucine

The structural relationship between this compound and native L-leucine reveals both fundamental similarities and critical differences that account for their distinct properties. Both compounds share the basic alpha-amino acid backbone structure with the same stereochemical configuration at the alpha carbon, maintaining the essential L-configuration that is characteristic of naturally occurring amino acids. The backbone structure, including the amino group, carboxyl group, and alpha carbon positioning, remains identical between the two compounds.

The primary structural distinction lies in the terminal portion of the side chain, where native L-leucine contains a simple isobutyl group with the formula -CH₂CH(CH₃)₂, while this compound features a hexafluorinated isobutyl group with the structure -CH₂C(CF₃)₂. This modification replaces six hydrogen atoms with fluorine atoms, fundamentally altering the electronic properties and spatial characteristics of the side chain.

Table 1: Structural Comparison Between L-Leucine and this compound

Property L-Leucine This compound
Molecular Formula C₆H₁₃NO₂ C₆H₇F₆NO₂
Molecular Weight 131.18 g/mol 239.12 g/mol
Side Chain Structure -CH₂CH(CH₃)₂ -CH₂C(CF₃)₂
Number of Fluorine Atoms 0 6
Stereochemical Configuration (2S) (2S)
CAS Registry Number 61-90-5 149560-64-5

The volume and shape characteristics of the two side chains show interesting parallels and differences. While the hexafluorinated version occupies a similar spatial volume to the native isobutyl group, the distribution of electron density is dramatically altered due to the high electronegativity of fluorine atoms. This creates a side chain that maintains approximate isosteric properties while dramatically increasing hydrophobicity and introducing strong dipolar characteristics.

The hydrogen bonding properties differ significantly between the two compounds. Native L-leucine possesses weak C-H bonds that can participate in limited hydrogen bonding interactions, whereas this compound features C-F bonds that are essentially inert to hydrogen bonding but can participate in other types of non-covalent interactions. The fluorine atoms create a highly electronegative surface that can engage in unique fluorine-specific interactions not available to the native amino acid.

Conformational analysis reveals that the hexafluorinated side chain exhibits restricted rotational freedom compared to the native leucine side chain. The steric bulk of the trifluoromethyl groups and their electronic repulsion effects limit the accessible conformational space, potentially contributing to the enhanced structural stability observed in proteins containing this fluorinated amino acid derivative.

属性

分子式

C6H7F6NO2

分子量

239.12 g/mol

IUPAC 名称

(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)/t2-/m0/s1

InChI 键

MNZLMQYCEWHPPS-REOHCLBHSA-N

手性 SMILES

C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F

规范 SMILES

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F

同义词

5,5,5,5',5',5'-hexafluoroleucine

产品来源

United States

科学研究应用

Peptide Synthesis

Overview
N-Fmoc-5,5,5,5',5',5'-hexafluoro-L-leucine is extensively utilized as a building block in solid-phase peptide synthesis. The presence of fluorine enhances the stability and solubility of peptides, making them more amenable to various biological applications.

Case Study: Enhanced Stability in Peptides
Research indicates that substituting standard amino acids with hexafluoroleucine can stabilize coiled-coil structures and influence protein folding dynamics. For instance, studies have shown that peptides incorporating hexafluoroleucine exhibited increased resistance to enzymatic degradation compared to their non-fluorinated counterparts. This property is particularly beneficial for developing therapeutic peptides that require prolonged activity in biological systems.

Medicinal Chemistry

Overview
In medicinal chemistry, 5,5,5,5',5',5'-hexafluoro-L-leucine plays a crucial role in the design of novel drugs and therapeutic agents. The compound's unique fluorinated side chain contributes to enhanced hydrophobic interactions and alters the conformational dynamics of peptides.

Case Study: Drug Design
A notable application is in the development of peptide-based inhibitors for various diseases. For example, hexafluoroleucine has been incorporated into peptide sequences targeting specific protein-protein interactions involved in cancer progression. The fluorinated amino acid's ability to modify binding affinities has led to the identification of more potent inhibitors .

Biological Studies

Overview
The compound is also employed in biological studies to investigate protein structure and function. Its incorporation into proteins allows researchers to study the effects of fluorination on protein dynamics and interactions.

Case Study: Protein Folding Dynamics
In a study focusing on the folding dynamics of proteins, researchers utilized hexafluoroleucine to create variants of a model protein. The results demonstrated that the fluorinated variants displayed altered folding pathways and stability profiles compared to standard leucine-containing proteins. This finding underscores the potential of hexafluoroleucine in probing fundamental questions about protein chemistry .

准备方法

Construction of the Hexafluoroleucine Side Chain

The key step in this synthesis is the addition of a serine-derived organozincate to hexafluoroacetone (HFA). The reaction proceeds via the formation of a zinc enolate intermediate (2 ) from N-Cbz-L-serine methyl ester. When treated with HFA, the enolate undergoes nucleophilic addition to form a tertiary alcohol (3 ) bearing the hexafluoroisopropyl group. This step is critical for introducing the fluorinated side chain while preserving stereochemical integrity.

Reaction Conditions

  • Reagents : N-Cbz-L-serine methyl ester, ZnCl₂, HFA

  • Temperature : −78°C to 0°C

  • Yield : 85% for the alcohol intermediate (3 )

Radical-Mediated Deoxygenation

The tertiary alcohol (3 ) is subsequently subjected to radical deoxygenation to remove the hydroxyl group. This step employs tributyltin hydride (Bu₃SnH) and azoisobutyronitrile (AIBN) under photolytic conditions, yielding the deoxygenated product (4 ). The reaction mechanism involves hydrogen atom transfer from the tin hydride to the alkoxy radical intermediate, ensuring retention of configuration.

Reaction Conditions

  • Reagents : Bu₃SnH, AIBN

  • Light Source : UV irradiation (λ = 365 nm)

  • Yield : 92% for the deoxygenated product (4 )

Deprotection and Final Product Isolation

The final steps involve hydrolysis of the methyl ester and removal of the Cbz protecting group. Treatment with aqueous HCl followed by hydrogenolysis over palladium on carbon affords hexafluoroleucine (6 ) in high purity.

Key Data

  • Overall Yield : 50%

  • Enantiomeric Excess : 99% (determined by chiral HPLC)

  • Scalability : Demonstrated at >10 g scale

Alternative Route via Oxazolidine Aldehyde Intermediate

An earlier synthesis, reported by Soloshonok et al., utilizes a protected oxazolidine aldehyde (1 ) as the starting material. This method emphasizes asymmetric induction through chiral auxiliaries.

Aldehyde Preparation and Stereocontrol

The oxazolidine aldehyde (1 ) is synthesized from L-serine via cyclization with p-toluenesulfonic acid. The aldehyde’s rigid oxazolidine ring enforces facial selectivity during subsequent nucleophilic additions, ensuring high enantioselectivity.

Nucleophilic Addition and Dipeptide Analysis

Addition of a fluorinated Grignard reagent to the aldehyde generates a secondary alcohol intermediate, which is oxidized to the corresponding ketone. The ketone undergoes reductive amination with a protected L-serine derivative to form a dipeptide. Nuclear magnetic resonance (NMR) analysis of the dipeptide confirmed the enantiomeric excess of hexafluoroleucine.

Key Data

  • Enantiomeric Excess : >99%

  • Overall Yield : 38%

Enzymatic Resolution of Racemic Mixtures

For racemic samples of hexafluoroleucine, enzymatic resolution using porcine kidney acylase I has been employed. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer intact. This method complements chemical synthesis by providing optically pure material from racemic precursors.

Optimized Conditions

  • Enzyme : Porcine kidney acylase I

  • Substrate : N-Acetyl hexafluoroleucine

  • Temperature : 37°C

  • Conversion Efficiency : 98% (L-enantiomer)

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary synthetic routes:

Parameter Organozincate Route Oxazolidine Route
Starting MaterialN-Cbz-L-serineOxazolidine aldehyde
Key StepRadical deoxygenationReductive amination
Overall Yield50%38%
Enantiomeric Excess99%>99%
ScalabilityMultigramGram-scale
Practical ComplexityModerateHigh

Recent Advances in Fluorous Amino Acid Synthesis

Recent methodologies have expanded the toolkit for fluorinated amino acid synthesis. Naulet et al. developed a tandem elimination/allylic shift/hydrofluorination reaction to introduce the hexafluoroisobutyl group directly into enolates, bypassing the need for preformed fluorinated reagents. This approach reduces the number of synthetic steps and improves atom economy.

Innovation Highlights

  • Reagent : DBU·HF (generated in situ)

  • Reaction Type : Tandem elimination/hydrofluorination

  • Yield : 65% for hexafluoroleucine derivatives

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for producing 5,5,5,5',5',5'-hexafluoro-L-leucine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and fluorination steps. For example, trifluoromethyl groups can be introduced via sodium azide or thiolate-mediated reactions under mild conditions . Oxidation (e.g., potassium permanganate) and reduction (e.g., sodium borohydride) steps may follow to refine intermediates. Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of fluorinating agents. Purity is assessed via HPLC (>98% isomer separation) and mass spectrometry .

Q. How does fluorination at the 5,5,5,5',5',5' positions alter the compound’s physicochemical properties compared to native leucine?

  • Methodological Answer : Fluorination increases hydrophobicity and metabolic stability due to the strong electron-withdrawing effects of fluorine. Researchers should compare logP values (via shake-flask or chromatographic methods) and thermal stability (TGA/DSC) between fluorinated and non-fluorinated analogs. NMR (¹⁹F) and X-ray crystallography can reveal conformational changes in the side chain .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity in microbial or eukaryotic models?

  • Methodological Answer : Use microbial growth inhibition assays (e.g., E. coli or yeast auxotrophic strains) to assess incorporation into proteins. For eukaryotic systems, radiolabeled ([¹⁴C]) leucine competition assays or fluorescent tagging (e.g., GFP fusion proteins) can quantify uptake and metabolic interference .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data for this compound be resolved in interdisciplinary studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Systematic solubility profiling (e.g., using the Hansen solubility parameters) and kinetic studies under controlled conditions (buffered solutions, inert atmospheres) are critical. Cross-validate findings with computational models (COSMO-RS) to predict solvent-solute interactions .

Q. What advanced asymmetric synthesis methods improve enantiomeric excess (ee) in this compound production?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases/esterases) can enhance ee. Recent work demonstrates Pd-catalyzed asymmetric fluorination with BINAP ligands achieving >90% ee . Monitor stereoselectivity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Implement AI models to simulate reaction kinetics and thermodynamics. For example, COMSOL can predict heat transfer and mass flow in continuous-flow reactors, reducing byproducts. Machine learning (e.g., neural networks) can iteratively refine fluorination conditions based on historical yield data .

Q. What theoretical frameworks explain the compound’s role in altering protein folding dynamics?

  • Methodological Answer : Link empirical data to concepts like the hydrophobic effect and steric bulk. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model fluorinated leucine’s impact on α-helix/β-sheet stability. Pair simulations with experimental techniques like cryo-EM or FRET to validate folding intermediates .

Q. How do interdisciplinary approaches (e.g., metabolomics + structural biology) elucidate metabolic off-target effects?

  • Methodological Answer : Combine LC-MS metabolomics to track fluorinated leucine incorporation into non-target pathways (e.g., lipid biosynthesis) with cryo-EM to visualize ribosomal stalling. Cross-reference findings with knockout strains (e.g., leuB mutants) to isolate specific metabolic interactions .

Methodological Notes

  • Data Validation : Always cross-check spectral data (NMR, FTIR) against PubChem/CAS entries (e.g., CAS 372-22-5) to confirm compound identity .
  • Ethical Compliance : Adhere to EPA/ECHA guidelines for handling fluorinated compounds, particularly waste disposal protocols .
  • Advanced Tools : Leverage open-access databases (e.g., EPA DSSTox) for toxicity profiling and regulatory compliance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。